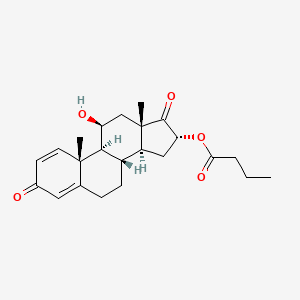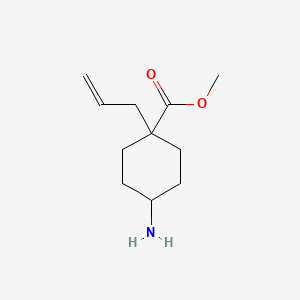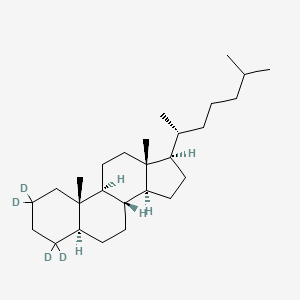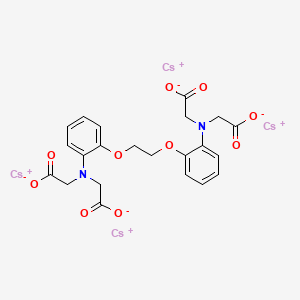
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated analogue of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. This compound is primarily used in research for its potential therapeutic applications and as a reference standard in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves the incorporation of deuterium atoms into the parent compound, 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. The process typically includes the following steps:
Starting Material: The synthesis begins with the parent compound, 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline.
Deuteration: Deuterium atoms are introduced through a series of chemical reactions, often involving deuterated reagents and solvents.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and the correct isotopic composition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuteration.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in cells, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Alter Gene Expression: It can influence gene expression, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 can be compared with other similar compounds, such as:
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline: The non-deuterated parent compound.
Terazosin: A related compound used in the treatment of hypertension and benign prostatic hyperplasia.
Prazosin: Another related compound with similar therapeutic applications
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in research, such as improved stability and reduced metabolic degradation .
Propriétés
Numéro CAS |
1246820-89-2 |
|---|---|
Formule moléculaire |
C14H19N5O2 |
Poids moléculaire |
297.388 |
Nom IUPAC |
6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
Clé InChI |
APKHJGDGWQDBGM-SQUIKQQTSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
Synonymes |
6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine-d8; 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline-d8; 4-Amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline-d8; 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline-d8; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
